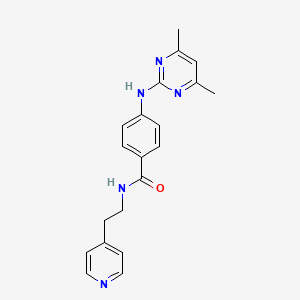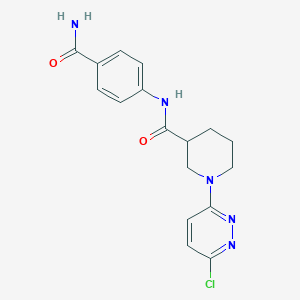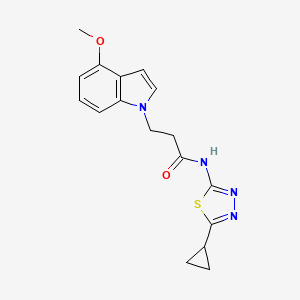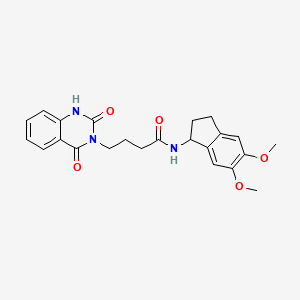
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-4-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-4-yl)ethyl)benzamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyridine ring, and a benzamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-4-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a precursor such as 2,4,6-trimethylpyrimidine, the compound undergoes nitration followed by reduction to form the 4,6-dimethylpyrimidin-2-amine.
Coupling with Benzoyl Chloride: The amine group of the pyrimidine ring is then coupled with benzoyl chloride in the presence of a base like triethylamine to form the benzamide intermediate.
Introduction of the Pyridine Ring: The final step involves the reaction of the benzamide intermediate with 4-bromopyridine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling) to introduce the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-4-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an inhibitor of certain enzymes involved in disease processes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-4-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-3-yl)ethyl)benzamide
- 4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-2-yl)ethyl)benzamide
- 4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(2-(quinolin-4-yl)ethyl)benzamide
Uniqueness
Compared to similar compounds, 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-4-yl)ethyl)benzamide is unique due to its specific substitution pattern on the pyridine ring. This structural feature can significantly influence its binding affinity and selectivity towards molecular targets, making it a distinct and valuable compound for research and development.
Properties
Molecular Formula |
C20H21N5O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-pyridin-4-ylethyl)benzamide |
InChI |
InChI=1S/C20H21N5O/c1-14-13-15(2)24-20(23-14)25-18-5-3-17(4-6-18)19(26)22-12-9-16-7-10-21-11-8-16/h3-8,10-11,13H,9,12H2,1-2H3,(H,22,26)(H,23,24,25) |
InChI Key |
YRPXFAJFSQLQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCCC3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B11000493.png)
![methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B11000494.png)

![3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11000511.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B11000525.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B11000534.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B11000535.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11000551.png)
![N-(1H-indol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11000553.png)

![Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11000562.png)

![6-methoxy-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-1H-indole-2-carboxamide](/img/structure/B11000565.png)
